Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone is a chemical compound with the molecular formula C12H7F3N2O and a molecular weight of 252.2 g/mol . It is characterized by the presence of a pyrazine ring and a trifluoromethyl-substituted phenyl group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone typically involves the reaction of pyrazine derivatives with trifluoromethyl-substituted benzoyl chlorides under controlled conditions. One common method includes the use of triethylamine as a base in dichloromethane (DCM) as the solvent . The reaction is carried out at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanol.
Reduction: Formation of pyrazin-2-yl[3-(trifluoromethyl)phenyl]methane.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The pyrazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
- Pyrazin-2-yl[4-(trifluoromethyl)phenyl]methanone
- Pyrazin-2-yl[2-(trifluoromethyl)phenyl]methanone
- Pyrazin-2-yl[3-(difluoromethyl)phenyl]methanone
Uniqueness: Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the 3-position enhances the compound’s electron-withdrawing properties, affecting its interaction with various reagents and biological targets.
Properties
IUPAC Name |
pyrazin-2-yl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)9-3-1-2-8(6-9)11(18)10-7-16-4-5-17-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKMNIVMBFIGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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